9-Propyl-9-azabicyclo[3.3.1]nonan-3-amine
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Overview
Description
9-Propyl-9-azabicyclo[3.3.1]nonan-3-amine: is a bicyclic amine compound with the molecular formula C11H22N2 and a molecular weight of 182.31 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Propyl-9-azabicyclo[3.3.1]nonan-3-amine typically involves the catalytic hydrogenation of 3-substituted 3-azabicyclo[3.3.1]nonan-9-one oximes over Raney nickel . This process can be followed by various reactions to introduce the propyl group at the 9-position.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves bulk manufacturing and sourcing through custom synthesis .
Chemical Reactions Analysis
Types of Reactions:
Reduction: Catalytic hydrogenation is a common reduction reaction for this compound.
Substitution: The compound can participate in substitution reactions, such as the formation of amides, Schiff bases, and isothiocyanates.
Common Reagents and Conditions:
Oxidation: Catalysts like ABNO and (MeO bpy)Cu I (OTf).
Reduction: Raney nickel for hydrogenation.
Substitution: Reagents like acetyl and chloroacetyl chlorides, maleic and succinic anhydrides, benzaldehyde, and thiophosgene.
Major Products:
Oxidation: Carbonyl compounds.
Reduction: 3-substituted 3-azabicyclo[3.3.1]nonan-9-amines.
Substitution: Amides, Schiff bases, and isothiocyanates.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of various derivatives, which can be further utilized in chemical research .
Biology: While specific biological applications are not extensively documented, compounds in this family are often explored for their potential biological activities .
Medicine: The compound and its derivatives may serve as intermediates in the synthesis of pharmaceuticals, particularly those targeting the central nervous system .
Industry: In the industrial sector, the compound can be used in the production of agrochemicals and other specialized chemicals .
Mechanism of Action
The exact mechanism of action for 9-Propyl-9-azabicyclo[33 similar compounds in the azabicyclo nonane family often interact with specific molecular targets and pathways, such as neurotransmitter receptors in the central nervous system .
Comparison with Similar Compounds
Properties
Molecular Formula |
C11H22N2 |
---|---|
Molecular Weight |
182.31 g/mol |
IUPAC Name |
9-propyl-9-azabicyclo[3.3.1]nonan-3-amine |
InChI |
InChI=1S/C11H22N2/c1-2-6-13-10-4-3-5-11(13)8-9(12)7-10/h9-11H,2-8,12H2,1H3 |
InChI Key |
IKEBMOCCIOXNPN-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2CCCC1CC(C2)N |
Origin of Product |
United States |
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